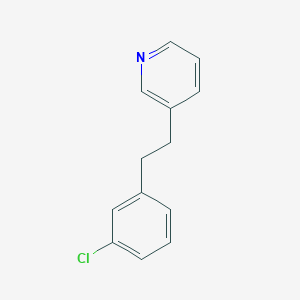

3-(3-Chlorophenylethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(3-chlorophenyl)ethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15-10-12/h1-5,8-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWNRACOMOLTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602988 | |

| Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31251-59-9 | |

| Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Chlorophenylethyl Pyridine and Its Precursors/derivatives

Historical Context of Synthetic Approaches to Pyridine (B92270) Analogues

The journey to synthesize pyridine rings began in the 19th century, with early methods relying on the condensation of carbonyl compounds with ammonia (B1221849). baranlab.orgillinois.edu One of the most classical and enduring methods is the Hantzsch pyridine synthesis, first reported in 1881. youtube.comnih.gov This reaction typically involves the condensation of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. youtube.com

Over the years, numerous other named reactions have been developed for pyridine synthesis, including the Chichibabin synthesis, Bonnemann cyclization, and the Krohnke pyridine synthesis. ijpsonline.com These classical methods, while foundational, often required harsh reaction conditions and were sometimes limited in scope and regioselectivity. baranlab.org The evolution of synthetic chemistry has since introduced a wide array of more sophisticated and versatile techniques for constructing the pyridine ring. acsgcipr.orgillinois.edunih.gov

Multi-Step Synthesis Strategies

The construction of complex pyridine derivatives like 3-(3-Chlorophenylethyl)pyridine often necessitates multi-step synthetic sequences. These strategies allow for the precise installation of various substituents on the pyridine core. A common approach involves the initial synthesis of a functionalized pyridine ring followed by further modifications. acsgcipr.org

Coupling Reactions and Functional Group Introduction

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of substituted pyridines. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a powerful tool for introducing aryl or other groups onto a pyridine ring. biosynce.comacs.org A double Suzuki coupling approach has been successfully used for the synthesis of disubstituted pyridines from dihalopyridines. acs.org

Other notable coupling reactions include the Negishi coupling (organozinc reagents), Stille coupling (organotin reagents), and Hiyama coupling (organosilicon reagents). The choice of coupling partners and reaction conditions allows for a high degree of control over the final product's structure.

A specific synthesis of 2-Cyano-3-(3-chlorophenylethyl)pyridine, a derivative of the target compound, involves heating 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide with phosphorous oxychloride. prepchem.com Another route to a precursor, 3-[2-(3-chlorophenyl)ethenyl]-2-pyridinecarbonitrile, is achieved by reacting 2-cyano-3-methylpyridine (B185307) with 3-chlorobenzaldehyde (B42229). google.com

| Reactants | Reagents/Catalysts | Product | Yield | Reference |

| 2-cyano-3-methylpyridine, 3-chlorobenzaldehyde | Pyridine | 3-[2-(3-chlorophenyl)ethenyl]-2-pyridinecarbonitrile | 63.5% | google.com |

| 2-cyano-3-methylpyridine, 3-chlorobenzaldehyde | Lithium Carbonate | 3-[2-(3-chlorophenyl)ethenyl]-2-pyridinecarbonitrile | 67.5% | google.com |

| 2-cyano-3-methylpyridine, 3-chlorobenzaldehyde | Potassium Carbonate | 3-[2-(3-chlorophenyl)ethenyl]-2-pyridinecarbonitrile | 72.0% | google.com |

| 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide | Phosphorous oxychloride | 2-Cyano-3-(3-chlorophenylethyl)pyridine | 89.4% | prepchem.com |

| 2,5-dibromopyridine, 4-methoxyphenylboronic acid, 4-acetylphenylboronic acid | Tetrakis(triphenylphosphine)palladium(0), Na2CO3 | 2-(4-Acetylphenyl)-5-(4-methoxyphenyl)pyridine | ~86% | acs.org |

| 2-bromo-3-iodopyridine, p-methoxyphenylboronic acid, phenylboronic acid | Standard Suzuki Conditions | 2-(p-Methoxyphenyl)-3-phenylpyridine | - | acs.org |

Cyclization and Ring Formation Strategies

The formation of the pyridine ring itself through cyclization is a key strategy. These reactions often involve the condensation of acyclic precursors. baranlab.org Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a powerful method for constructing substituted pyridines in a highly convergent and atom-economical manner. acsgcipr.org

Another approach involves the cyclization of "skipped" allenyl imines, prepared from amino allenes and aldehydes, which can be catalyzed by palladium to form multisubstituted pyridines. acs.org Furthermore, formal (3+3) and (5+2) cyclization reactions involving pyridinium (B92312) 1,4-zwitterions have been developed to construct complex heterocyclic systems containing a pyridine ring. mdpi.com Ring expansion of smaller rings, such as cyclobutamines, can also lead to the formation of nitrogen-containing medium-sized rings. researchgate.net

Catalytic Hydrogenation in Synthetic Pathways

Catalytic hydrogenation is a crucial step in many synthetic routes to pyridine derivatives, particularly for the reduction of double bonds or other functional groups. nih.govresearchgate.net For example, the synthesis of 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile (B18686) can be achieved by the catalytic hydrogenation of 3-[2-(3-chlorophenyl)ethenyl]-2-pyridinecarbonitrile using a 10% Pd(OH)2-C catalyst. google.com This reaction proceeds with high yield under ambient temperature and pressure. google.com

The choice of catalyst, such as platinum oxide (PtO2), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C), and reaction conditions can influence the selectivity of the hydrogenation. researchgate.netyoutube.com In some cases, hydrogenation can be performed to reduce the pyridine ring itself to a piperidine (B6355638), a saturated six-membered heterocycle. nih.govresearchgate.net However, for the synthesis of aromatic pyridine derivatives, the focus is often on the selective reduction of substituents without affecting the pyridine core. Electrocatalytic hydrogenation has also been explored as a sustainable alternative to traditional methods. nih.govacs.org

| Substrate | Catalyst | Product | Yield | Reference |

| 3-[2-(3-chlorophenyl)ethenyl]-2-pyridinecarbonitrile | 10% Pd(OH)2-C | 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile | 94.8% | google.com |

| Oxazolidinone-substituted pyridines | Pd | δ-lactams | - | nih.gov |

| Substituted Pyridines | PtO2 | Piperidine derivatives | - | researchgate.net |

Novel Synthetic Routes and Process Optimization

The field of organic synthesis is constantly evolving, with a continuous drive to develop more efficient, cost-effective, and environmentally friendly methods. Novel synthetic routes to pyridines often focus on one-pot, multicomponent reactions that combine several starting materials in a single step to generate complex products. nih.govacs.orgresearchgate.net

Process optimization plays a critical role in scaling up the synthesis of valuable compounds like this compound for industrial applications. This involves fine-tuning reaction parameters such as temperature, pressure, catalyst loading, and solvent choice to maximize yield and purity while minimizing waste and energy consumption.

Green Chemistry Considerations in Synthesis

Green chemistry principles are increasingly being integrated into the design of synthetic routes for pyridine derivatives. biosynce.comrsc.org This involves the use of less hazardous reagents, renewable starting materials, and more efficient catalytic systems. acsgcipr.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents a greener approach to symmetrical pyridines. rsc.org

Evaluation of Reaction Conditions and Solvent Effects

The synthesis of precursors to this compound, such as 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile, provides insight into the key parameters influencing the formation of the core structure. One documented method involves the condensation of 2-cyano-3-picoline with 3-chlorobenzaldehyde. google.com The choice of solvent and base in this condensation reaction is crucial for its success.

A study outlined in a patent demonstrates the evaluation of different reaction conditions. google.com For instance, the reaction has been carried out using N,N-dimethylacetamide (DMA) as the solvent in the presence of a base like pyridine. google.com The temperature is also a critical factor, with the reaction being conducted at elevated temperatures, for example, around 110°C for 12 hours. google.com

The effect of the base on the reaction yield has been explored. When DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) was used as the base, a yield of 66.3% for the condensation product was reported. google.com In another variation, replacing DBU with diisopropylethylamine resulted in a similar yield. google.com The use of inorganic bases has also been investigated. For example, employing lithium carbonate in DMA at a higher temperature range of 120-130°C for 8 hours yielded the product at 67.5%. google.com

Furthermore, the solvent itself can significantly impact the reaction outcome. A notable increase in yield to 72.0% was observed when N,N-dimethylacetamide was replaced with 1,3-dimethyl-2-imidazolidinone, and lithium carbonate was substituted with potassium carbonate. google.com This highlights the importance of systematic screening of both solvent and base to optimize the synthesis of this key intermediate.

The subsequent step, a catalytic hydrogenation to reduce the vinyl group to an ethyl bridge, also requires careful consideration of conditions. This reduction is typically performed using a catalyst such as 10% Pd(OH)₂-C in a solvent like ethanol (B145695) at room temperature and atmospheric pressure over 24 hours. google.com

Yield Enhancement and Purity Control in Synthesis

Strategies to enhance yield and control purity are paramount in the synthesis of this compound precursors. One approach to synthesizing 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile involves the dehydration of 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide using phosphorus oxychloride. prepchem.com

In this method, the reaction is heated to reflux for several hours, and its completion is monitored using thin-layer chromatography. prepchem.com A critical aspect of purity control is the removal of the excess reagent, phosphorus oxychloride, which is achieved by distillation under reduced pressure. prepchem.com The subsequent workup procedure is also designed to maximize purity. This involves quenching the reaction mixture in water and isopropanol (B130326) and carefully adjusting the pH to a range of 5-7 with an aqueous sodium hydroxide (B78521) solution while maintaining a low temperature (below 30°C). prepchem.com

Purification of the crude product is a multi-step process aimed at achieving high purity. The initial crystalline product is collected by filtration and washed with water. prepchem.com To further enhance purity, the wet cake is slurried in hot isopropanol and then cooled to 0-5°C. prepchem.com This recrystallization step is effective in removing impurities. A final wash with hexane (B92381) followed by drying at a controlled temperature (below 50°C) yields the final product with high purity. prepchem.com Following such a procedure, a yield of 89.4% with an HPLC purity of 95.7% has been reported for 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile. prepchem.com

Another synthetic route for the same precursor involves a condensation reaction followed by catalytic hydrogenation. google.com The initial condensation of 2-cyano-3-picoline and 3-chlorobenzaldehyde yields 3-[2-(3-chlorophenyl)vinyl]-2-pyridinecarbonitrile. The purification of this intermediate is achieved by recrystallization from ethanol. google.com The subsequent hydrogenation of this vinyl derivative to the desired ethyl-bridged compound is a high-yielding step. Using 10% Pd(OH)₂-C as a catalyst in ethanol, a yield of 94.8% has been achieved for the final product, 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile, with a melting point of 71.6-73.0°C. google.com The use of Raney Nickel as an alternative catalyst under 0.1 MPa of hydrogen pressure has also been reported, yielding the product at 87.5%. arkat-usa.org These methods demonstrate that high yields and purity can be achieved through careful selection of reagents, reaction conditions, and purification techniques.

Table 1: Evaluation of Reaction Conditions for the Synthesis of 3-[2-(3-chlorophenyl)vinyl]-2-pyridinecarbonitrile google.com

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| N,N-Dimethylacetamide | Pyridine | ~110 | 12 | 63.5 |

| N,N-Dimethylacetamide | DBU | Not specified | Not specified | 66.3 |

| N,N-Dimethylacetamide | Lithium Carbonate | 120-130 | 8 | 67.5 |

| 1,3-Dimethyl-2-imidazolidinone | Potassium Carbonate | Not specified | Not specified | 72.0 |

Table 2: Yield and Purity Data for 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile Synthesis

| Synthetic Step | Reagents/Catalyst | Yield (%) | Purity | Reference |

| Dehydration of carboxamide | Phosphorus oxychloride | 89.4 | 95.7% (HPLC) | prepchem.com |

| Catalytic Hydrogenation | 10% Pd(OH)₂-C | 94.8 | Not specified | google.com |

| Catalytic Hydrogenation | Raney Ni | 87.5 | Not specified | arkat-usa.org |

Derivatization Strategies and Preparation of Related Compounds

Derivatization of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced properties. Key strategies focus on modifying the pyridine nitrogen and functionalizing the aromatic rings.

Synthesis of N-Oxide Derivatives of this compound

The synthesis of N-oxide derivatives is a common strategy in medicinal chemistry to alter the physicochemical properties of a parent compound. The N-oxide of this compound, namely this compound N-oxide, is a known compound. simsonpharma.com

The oxidation of 3-substituted pyridines to their corresponding N-oxides is a well-established transformation. arkat-usa.org A variety of oxidizing agents can be employed for this purpose. One of the most common and effective reagents is meta-chloroperoxybenzoic acid (m-CPBA). google.com The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) at room temperature. google.com For instance, the synthesis of 3-chloropyridine-N-oxide involves reacting 3-chloropyridine (B48278) with m-CPBA in dichloromethane. google.com The reaction progress can be monitored by thin-layer chromatography. google.com After the reaction is complete, a standard workup involves washing with a saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by extraction and purification. google.com

Another common oxidizing system is hydrogen peroxide in acetic acid. arkat-usa.org More modern and catalytic methods using methyltrioxorhenium (MTO) with aqueous hydrogen peroxide have also been shown to be highly effective for the N-oxidation of 3- and 4-substituted pyridines, often providing high yields with low catalyst loading. arkat-usa.org

While specific reaction conditions for the N-oxidation of this compound are not detailed in the provided search results, the general methods for N-oxidation of 3-substituted pyridines are directly applicable. The presence of the phenethyl group is not expected to interfere with the N-oxidation of the pyridine ring. The resulting this compound N-oxide is a solid compound. google.com

Functionalization of Pyridine and Phenethyl Moieties

The functionalization of the pyridine and phenethyl moieties of this compound opens avenues for creating a diverse range of derivatives. The pyridine ring, being electron-deficient, can undergo nucleophilic substitution reactions, especially when activated. The phenethyl moiety, consisting of a benzene (B151609) ring and an ethyl linker, offers sites for electrophilic aromatic substitution on the phenyl ring and potential modifications of the ethyl bridge.

While specific examples of functionalization of this compound are not extensively detailed in the provided search results, general principles of pyridine and benzene chemistry can be applied. For instance, the pyridine ring in related compounds can be functionalized at various positions. The synthesis of loratadine, a well-known antihistamine, involves a precursor that is structurally similar to this compound, highlighting the potential for further substitution on the pyridine ring. researchgate.net

Functionalization of the phenethyl moiety could involve electrophilic substitution reactions on the 3-chlorophenyl ring. The chlorine atom is a deactivating but ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to introduce substituents at the positions ortho or para to the chlorine atom.

Advanced Spectroscopic and Crystallographic Characterization of 3 3 Chlorophenylethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural determination of organic compounds, offering precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-(3-Chlorophenylethyl)pyridine provides detailed insights into the arrangement of hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the pyridine (B92270) ring, the chlorophenyl ring, and the ethyl bridge connecting them.

The protons on the pyridine ring typically appear as multiplets in the downfield region of the spectrum, a consequence of the electron-withdrawing nature of the nitrogen atom. The protons on the 3-chlorophenyl ring also exhibit complex splitting patterns due to spin-spin coupling between adjacent protons. The ethyl bridge protons present as two triplets, corresponding to the two methylene (B1212753) groups.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|

This table is interactive. Click on the headers to sort the data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of this compound. pharmaffiliates.com The spectrum displays a unique signal for each chemically distinct carbon atom.

The carbon atoms of the pyridine ring resonate at characteristic chemical shifts, influenced by the nitrogen atom. Similarly, the carbons of the 3-chlorophenyl ring show distinct signals, with the carbon atom bonded to the chlorine atom exhibiting a specific chemical shift due to the halogen's electronegativity. The two carbons of the ethyl linker also produce separate signals.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|

This table is interactive. Click on the headers to sort the data.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. pharmaffiliates.com Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. pw.edu.pl The spectrum will also show bands corresponding to the C=C and C=N stretching vibrations within the pyridine and chlorophenyl rings, generally appearing in the 1600-1400 cm⁻¹ region. pw.edu.pl The C-Cl stretching vibration of the chlorophenyl group is expected to produce a signal in the fingerprint region of the spectrum. The presence of the ethyl bridge is confirmed by C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|

This table is interactive. Click on the headers to sort the data.

Raman Spectroscopy (if applicable to the compound)

Information regarding the Raman spectroscopy of this compound is not currently available in the searched literature. However, Raman spectroscopy would be expected to provide complementary information to the IR data, particularly for the non-polar bonds and symmetric vibrations within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. uni-saarland.de The molecular ion peak (M+) in the mass spectrum of this compound would correspond to its molecular weight of 217.69 g/mol . nih.govcymitquimica.com

The fragmentation of the molecular ion would likely involve the cleavage of the ethyl bridge, leading to the formation of characteristic fragment ions. The presence of the chlorine atom would also be evident from the isotopic pattern of the chlorine-containing fragments, with the characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. The most abundant fragment ion in the spectrum is known as the base peak. chemguide.co.uk

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

|---|---|

| 217/219 | [M]+ (Molecular ion) |

This table is interactive. Click on the headers to sort the data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₁₃H₁₂ClN, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental HRMS measurements, where a close correlation between the observed and theoretical mass confirms the elemental composition of the molecule.

Table 1: Calculated Molecular Mass of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClN | PubChem |

| Monoisotopic Mass | 217.0658271 Da | PubChem |

The high resolution of the mass spectrometer allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the assigned molecular formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, a detailed analysis of the closely related compound, 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile, provides significant insights into the likely structural characteristics. researchgate.net The addition of a nitrile group influences the electronic properties and intermolecular interactions, but the core conformation of the (3-chlorophenyl)ethyl and pyridine fragments is expected to be similar.

Single-crystal X-ray diffraction studies on a suitable crystal of the compound would reveal its crystal system, space group, and unit cell dimensions. For the related nitrile derivative, the crystal data was obtained using a Bruker SMART 1K CCD area-detector diffractometer. researchgate.net The data collection involves irradiating the crystal with monochromatic X-rays and measuring the diffraction pattern. The analysis of this pattern allows for the construction of an electron density map, from which the atomic positions can be determined.

Table 2: Crystallographic Data for 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile

| Parameter | Value | Reference |

| Empirical Formula | C₁₄H₁₁ClN₂ | researchgate.net |

| Formula Weight | 242.70 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 7.5645 (8) | researchgate.net |

| b (Å) | 12.2332 (12) | researchgate.net |

| c (Å) | 13.5558 (14) | researchgate.net |

| β (°) | 102.867 (2) | researchgate.net |

| Volume (ų) | 1222.9 (2) | researchgate.net |

| Z | 4 | researchgate.net |

Computational Chemistry and Theoretical Studies on 3 3 Chlorophenylethyl Pyridine

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations focus on the electron density to determine the energy and other properties of a system. For 3-(3-Chlorophenylethyl)pyridine, DFT would be instrumental in understanding its fundamental chemical nature.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For this compound, this would involve calculating the potential energy of various spatial arrangements of the 3-chlorophenyl and pyridine (B92270) rings relative to each other, connected by the ethyl bridge. The flexibility of the ethyl chain allows for multiple conformers. A thorough conformational analysis would identify the global minimum energy structure and other low-energy conformers that might be present under normal conditions. This information is critical as the conformation of a molecule can significantly influence its physical and biological properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A small gap suggests that the molecule is more reactive. For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. For instance, studies on similar pyridine derivatives often show the HOMO localized on the pyridine ring, suggesting its role as an electron donor.

A hypothetical data table for HOMO-LUMO analysis might look like this:

| Parameter | Value (eV) |

| HOMO Energy | (Calculated Value) |

| LUMO Energy | (Calculated Value) |

| HOMO-LUMO Gap | (Calculated Difference) |

Note: Specific values for this compound are not available in the searched literature.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is colored to indicate different electrostatic potential values: red typically represents regions of negative potential (electron-rich, attractive to cations), while blue indicates regions of positive potential (electron-poor, attractive to anions). For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for protonation or coordination to metal ions. The chlorine atom on the phenyl ring would also influence the electrostatic potential.

Charge distribution analysis methods, such as Mulliken population analysis and Natural Population Analysis (NPA), assign partial charges to each atom in a molecule. This information helps in understanding the molecule's polarity and reactivity. While Mulliken charges are computationally simple, they can be sensitive to the choice of basis set. NPA is generally considered more robust. For this compound, these analyses would quantify the partial charges on the nitrogen, chlorine, and carbon atoms, providing insights into the electronic effects of the substituents on the aromatic rings.

A hypothetical data table for atomic charges might be:

| Atom | Mulliken Charge (e) | Natural Population (e) |

| N (Pyridine) | (Calculated Value) | (Calculated Value) |

| Cl (Phenyl) | (Calculated Value) | (Calculated Value) |

| C1 (Ethyl) | (Calculated Value) | (Calculated Value) |

| C2 (Ethyl) | (Calculated Value) | (Calculated Value) |

Note: Specific values for this compound are not available in the searched literature.

DFT calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule. This allows for the assignment of specific peaks in an experimental spectrum to particular vibrational modes (e.g., C-H stretching, C=N stretching).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can aid in the interpretation of experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. This can help in understanding the electronic structure and color of the compound.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. An MD simulation would involve placing the this compound molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms at each time step. This would allow for the observation of conformational changes, interactions with solvent molecules, and other dynamic processes. For this compound, MD simulations could provide insights into its flexibility and how it might interact with biological macromolecules, such as proteins or DNA. However, no specific MD simulation studies on this compound were found in the available literature.

Conformational Dynamics and Solvent Effects

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the rotation around its single bonds. The ethyl bridge connecting the chlorophenyl and pyridine rings allows for considerable flexibility. Understanding the preferred conformations and the energy barriers between them is crucial, as the biological activity and physical properties of a molecule are often dictated by its shape.

Computational methods, particularly those based on quantum mechanics, are employed to map the potential energy surface of the molecule as a function of its dihedral angles. By systematically rotating the bonds in the ethyl linker and calculating the corresponding energy, a conformational energy profile can be constructed. This profile reveals the low-energy, stable conformations and the transition states that separate them.

The presence of a solvent can significantly influence conformational preferences. mdpi.com Solvent molecules can stabilize certain conformations over others through electrostatic interactions or hydrogen bonding. To account for this, implicit solvation models, such as the Conductor-like Screening Model (COSMO), are often incorporated into the calculations. mdpi.com These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies for different conformers. For a molecule like this compound, moving from a non-polar to a polar solvent like water would likely alter the population of its various conformers.

A hypothetical study on this compound would likely reveal several low-energy conformers, with the relative orientation of the pyridine and chlorophenyl rings being the primary determinant of their stability. The table below illustrates a potential outcome of such a conformational analysis in both the gas phase and in an aqueous solution.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-C) | Gas Phase Relative Energy (kcal/mol) | Aqueous Solution Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 60° (gauche) | 0.5 | 0.2 |

| B | 180° (anti) | 0.0 | 0.0 |

| C | -60° (gauche) | 0.5 | 0.2 |

Ligand-Target Interaction Dynamics

A primary application of computational chemistry in drug discovery is the study of how a potential drug molecule (a ligand) interacts with its biological target, typically a protein. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target. nih.govnih.gov For this compound, if a target protein were identified, docking simulations could predict how the molecule fits into the binding site and which interactions stabilize the complex.

These interactions can include:

Hydrogen bonds: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. nih.gov

Hydrophobic interactions: The chlorophenyl and pyridine rings can engage in hydrophobic interactions with non-polar residues in the binding pocket. nih.gov

Pi-stacking: The aromatic rings can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the atomic movements and changes in interactions. This can reveal, for example, whether the initial binding pose is stable or if the ligand reorients within the binding site.

Quantum Chemical Calculations Beyond DFT (e.g., SCC-DFTB if relevant)

While Density Functional Theory (DFT) is a workhorse for many computational chemistry studies, other methods can provide complementary or more efficient calculations, especially for larger systems or longer timescale simulations. acs.org The Self-Consistent-Charge Density-Functional Tight-Binding (SCC-DFTB) method is a semi-empirical quantum mechanical method that is significantly faster than DFT. mdpi.com This speed allows for the simulation of larger systems or longer time scales, which can be crucial for studying complex processes like protein-ligand binding or conformational changes in large molecules.

For a molecule like this compound, SCC-DFTB could be used to rapidly screen a large number of conformations or to perform preliminary molecular dynamics simulations before committing to more computationally expensive DFT calculations.

Solvent Effects on Molecular Properties and Reactivity

As mentioned in the context of conformational dynamics, the solvent can have a profound impact on a molecule's properties and reactivity. mdpi.com Beyond influencing conformation, solvents can alter a molecule's electronic properties, such as its dipole moment and polarizability.

The reactivity of this compound, for instance its acidity or basicity (pKa), is highly dependent on the solvent. The nitrogen atom on the pyridine ring can be protonated, and the ease with which this occurs is influenced by the solvent's ability to stabilize the resulting pyridinium (B92312) cation. acs.org Computational methods like DFT, combined with implicit solvation models, can be used to predict the pKa of the molecule. acs.orgresearchgate.net These calculations typically involve a thermodynamic cycle that relates the gas-phase acidity to the acidity in solution.

The choice of solvent can also affect reaction rates and equilibria. For example, a reaction involving 3-(3-Chlorophenylethyl) as a reactant might proceed faster in a polar solvent if the transition state is more polar than the reactants. Computational studies can model these effects by calculating the energy profiles of reactions in different solvent environments.

Chemical Reactivity and Transformation of 3 3 Chlorophenylethyl Pyridine

Reactions of the Pyridine (B92270) Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring is a primary site for chemical reactions, including oxidation and coordination with metal ions.

The nitrogen atom of the pyridine ring in 3-(3-chlorophenylethyl)pyridine can be readily oxidized to form the corresponding N-oxide, this compound N-oxide. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a commonly employed reagent. chemicalbook.comrsc.org The reaction involves the transfer of an oxygen atom from the peroxy acid to the pyridine nitrogen.

The general procedure for the N-oxidation of pyridines using m-CPBA involves mixing the pyridine derivative with m-CPBA in a suitable solvent, such as dichloromethane (B109758), and stirring at room temperature. google.com For instance, the synthesis of 3-chloropyridine-N-oxide is carried out by reacting 3-chloropyridine (B48278) with m-CPBA in dichloromethane. google.com The presence of an electron-withdrawing group like chlorine on the pyridine ring can influence the rate of oxidation. researchgate.net

Other oxidizing agents can also be employed for the N-oxidation of pyridines, including hydrogen peroxide in the presence of a catalyst. rsc.orgpatsnap.com For example, a catalytic system based on a polyoxomolybdate has been used for the oxidation of pyridines to their N-oxides under mild conditions with hydrogen peroxide. rsc.org

Table 1: N-Oxidation of Pyridine Derivatives

| Starting Material | Oxidizing Agent | Solvent | Product | Yield (%) | Reference |

| 3-Chloropyridine | m-CPBA | Dichloromethane | 3-Chloropyridine-N-oxide | 95 | google.com |

| 3-Cyanopyridine | H₂O₂ / H₂SO₄ / Phosphotungstic acid | Water | 3-Cyanopyridine-N-oxide | 94.7 | patsnap.com |

| Pyridine | 40% Peracetic acid | - | Pyridine-N-oxide | - | tandfonline.com |

The pyridine nitrogen of this compound possesses a lone pair of electrons that allows it to act as a ligand, coordinating to a variety of metal ions to form metal complexes. researchgate.net Similarly, the oxygen atom of the corresponding N-oxide can also coordinate to metal centers. wikipedia.org Pyridine and its derivatives are classified as L-type ligands in the covalent bond classification method, acting as two-electron donors. researchgate.net

Pyridine N-oxides are known to form complexes with a range of transition metals, including copper(II). acs.org The coordination typically occurs through the oxygen atom of the N-oxide group. wikipedia.org The resulting complexes can exhibit various geometries, such as octahedral or square planar, depending on the metal ion and other ligands present. For example, pyridine N-oxides form octahedral homoleptic complexes with the general formula [M(ONC₅H₅)₆]²⁺ where M can be Mn(II), Fe(II), Co(II), or Ni(II). wikipedia.org

The coordination of substituted pyridine N-oxides with oxovanadium(IV) cations has also been studied. acs.org Furthermore, amide derivatives of pyridine can act as multidentate ligands, coordinating to metals through both the pyridine nitrogen and the amide group. tandfonline.com

Reactions Involving the Chlorophenyl Moiety

The chlorophenyl group of this compound is susceptible to reactions typical of aryl chlorides, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural modifications.

Common cross-coupling reactions include the Suzuki-Miyaura coupling, which involves the reaction of the aryl chloride with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.orglibretexts.org This reaction is widely used for the synthesis of biaryl compounds. The reactivity of chloropyridines in Suzuki coupling can be influenced by the position of the chlorine atom; for example, 2-chloropyridine (B119429) is generally more reactive than 3-chloropyridine. nih.gov

Another important reaction is the Heck reaction, where the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.orgthieme-connect.de The Heck reaction is a versatile method for the vinylation of aryl halides.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / Ligand | Biaryl | researchgate.netnih.gov |

| Heck | Alkene | Pd(OAc)₂ / Ligand | Substituted alkene | wikipedia.orgorganic-chemistry.org |

Reactions at the Ethyl Bridge

The ethyl bridge connecting the pyridine and chlorophenyl rings can also be a site for chemical transformations. While specific reactions on the ethyl bridge of this compound are not extensively documented in the provided search results, analogous reactions on similar structures suggest potential transformations.

One such reaction is the catalytic hydrogenation of a corresponding vinyl bridge to an ethyl bridge. For example, the synthesis of 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile (B18686) can be achieved by the catalytic hydrogenation of 3-[2-(3-chlorophenyl)vinyl]-2-pyridinecarbonitrile. google.com This indicates that if a double bond were present in the ethyl bridge, it could be reduced to a single bond.

Furthermore, the C-H bonds of the ethyl group could potentially undergo oxidation. For instance, nickel(II) complexes have been shown to catalyze the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) using m-CPBA as the oxidant. researchgate.net While this is an intermolecular reaction, it suggests that under appropriate catalytic conditions, the ethyl bridge of this compound could potentially be oxidized to introduce hydroxyl or carbonyl functionalities. Palladium-catalyzed remote internal C(sp³)-H bond chlorination of alkenes has also been reported, suggesting another possible functionalization of the ethyl bridge. nih.gov

Functional Group Transformations and Derivatization

The N-oxide of this compound can be reduced back to the parent pyridine, a process known as deoxygenation. This reaction is synthetically useful as the N-oxide group can be used to direct other reactions on the pyridine ring and is then removed. google.com

Several reagents can effect the reduction of pyridine N-oxides. A process using sulfur dioxide at elevated temperatures in a polar solvent has been patented for the reduction of various substituted pyridine N-oxides. google.com The reaction is believed to proceed through the formation of an intermediate adduct, which then eliminates sulfur trioxide upon treatment with a base.

Another mild and efficient method for the reduction of pyridine N-oxides involves the use of ammonium (B1175870) formate (B1220265) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This method is advantageous due to its simplicity and the use of non-harsh reagents. However, it is important to note that this method can also lead to the reduction of the pyridine ring itself to a piperidine (B6355638). organic-chemistry.org

Titanium trichloride (B1173362) (TiCl₃) has also been shown to be an effective reagent for the selective reduction of N-oxides to their corresponding amines, even in the presence of other reducible functional groups like sulfoxides. nih.gov Photocatalytic deoxygenation of pyridine N-oxides using rhenium complexes has also been reported as a modern and selective method. nih.gov

Table 3: Reduction of Pyridine N-Oxides

| Reducing Agent | Catalyst | Solvent | Product | Reference |

| Sulfur Dioxide | - | Water | Pyridine | google.com |

| Ammonium Formate | Pd/C | Methanol | Piperidine | organic-chemistry.org |

| Titanium Trichloride | - | - | Amine | nih.gov |

| Triethanolamine | Rhenium complex | Acetonitrile | Pyridine | nih.gov |

Mechanistic Investigations in Chemical Reactions Involving 3 3 Chlorophenylethyl Pyridine

Mechanistic Pathways of Synthesis (e.g., Wittig-Horner Reaction, Reissert Reaction)

The formation of 3-(3-Chlorophenylethyl)pyridine and its derivatives often involves multi-step synthetic sequences. Key transformations include the creation of the ethyl bridge and the functionalization of the pyridine (B92270) ring. The Wittig-Horner and Reissert reactions are two powerful methods employed for these purposes. google.com

A documented synthetic route leading to a derivative, 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile (B18686), illustrates the application of these reactions. The synthesis starts with 3-pyridinecarbaldehyde and diethyl 3-chlorobenzylphosphonate, proceeding through a Wittig-Horner reaction to form the carbon-carbon double bond of an intermediate, 3-[2-(3-chlorophenyl)ethenyl]pyridine. This is followed by catalytic hydrogenation to saturate the double bond, oxidation of the pyridine nitrogen, and finally a Reissert reaction to introduce a cyano group at the 2-position of the pyridine ring. google.com

Wittig-Horner Reaction

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an alkene with high (E)-stereoselectivity. numberanalytics.comorganic-chemistry.org The reaction mechanism proceeds as follows:

Deprotonation: A base, such as sodium methoxide, deprotonates the phosphonate (B1237965) ester (e.g., diethyl 3-chlorobenzylphosphonate) to form a nucleophilic phosphonate carbanion. organic-chemistry.org This carbanion is stabilized by the adjacent phosphoryl group.

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde (e.g., 3-pyridinecarbaldehyde). This addition forms a tetrahedral intermediate known as a betaine (B1666868) or, more commonly, leads directly to a four-membered ring intermediate, the oxaphosphetane. organic-chemistry.org

Cycloreversion: The oxaphosphetane intermediate collapses in a stereospecific manner. The phosphorus-oxygen bond and the carbon-carbon bond break, while a new carbon-carbon double bond and a strong phosphorus-oxygen double bond are formed. youtube.com

Product Formation: This step results in the formation of the desired alkene, 3-[2-(3-chlorophenyl)ethenyl]pyridine, and a water-soluble phosphate (B84403) ester byproduct, which can be easily removed by aqueous workup. organic-chemistry.org

The primary advantage of the Wittig-Horner reaction is that the phosphate byproduct is readily separated, and it often favors the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.orgyoutube.com

Reissert Reaction

The Reissert reaction, in its classic form, involves the reaction of a pyridine (or quinoline/isoquinoline) with an acid chloride and a cyanide source, typically potassium cyanide or trimethylsilyl (B98337) cyanide (TMSCN), to form a 1-acyl-2-cyano-1,2-dihydropyridine derivative, known as a Reissert compound. wikipedia.orgclockss.org In the synthesis of 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile, the pyridine N-oxide derivative is the substrate. google.com

The general mechanism for a Reissert-Henze type reaction (involving a pyridine N-oxide) can be described as:

Activation: The pyridine N-oxide is activated by an acylating agent, such as dimethyl sulfate (B86663) in the given synthesis, forming a reactive N-acyloxypyridinium salt. google.comresearchgate.net

Cyanide Addition: A cyanide nucleophile (from NaCN) attacks the activated pyridine ring, typically at the C2 (alpha) position, which is rendered highly electrophilic by the N-acyloxy group. google.comresearchgate.net

Rearomatization/Product Formation: Subsequent rearrangement and elimination lead to the formation of the 2-cyanopyridine (B140075) derivative. google.com

This reaction provides an effective method for the C-H functionalization of the pyridine ring at the position alpha to the nitrogen atom. researchgate.net However, this pathway often involves highly toxic reagents like sodium cyanide and dimethyl sulfate, and requires stringent reaction conditions. google.com

| Reaction Step | Reactants | Key Transformation | Product |

| Wittig-Horner Reaction | 3-Pyridinecarbaldehyde, Diethyl 3-chlorobenzylphosphonate, Sodium Methoxide | Formation of a C=C double bond | 3-[2-(3-Chlorophenyl)ethenyl]pyridine |

| Catalytic Hydrogenation | 3-[2-(3-Chlorophenyl)ethenyl]pyridine, H₂, Catalyst | Reduction of the C=C double bond | This compound |

| N-Oxidation | This compound, H₂O₂ | Oxidation of pyridine nitrogen | This compound-N-oxide |

| Reissert Reaction | This compound-N-oxide, NaCN, Dimethyl Sulfate | Introduction of a cyano group at C2 | 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile |

Catalytic Roles and Applications

While this compound is a valuable building block and intermediate in organic synthesis, particularly for accessing more complex molecular architectures, its direct application as a catalyst is not widely documented in scientific literature. pharmaffiliates.comchemicalbook.com Its primary role is that of a substrate or precursor in reactions that are themselves catalyzed.

For instance, a critical step in the synthesis of this compound from its unsaturated precursor, 3-[2-(3-chlorophenyl)ethenyl]pyridine, is catalytic hydrogenation. google.com In this reaction, a heterogeneous or homogeneous catalyst, such as palladium on carbon (Pd/C) or a rhodium complex, is employed to facilitate the addition of hydrogen across the double bond. Here, the pyridine compound acts as the substrate that coordinates to the metal catalyst's surface or active site, allowing for the reduction to occur.

Furthermore, the pyridine nitrogen atom in this compound possesses a lone pair of electrons, which allows it to act as a Lewis base or a ligand in metal-catalyzed reactions. Pyridine and its derivatives are commonly used as ligands to modify the reactivity and selectivity of transition metal catalysts in various transformations, such as cross-coupling reactions. google.com While specific examples detailing the use of this compound itself as a ligand are scarce, its structural motif is relevant to the broader class of pyridine-based ligands.

Molecular Interactions and Biological Relevance of 3 3 Chlorophenylethyl Pyridine Mechanistic Focus

Receptor Binding Studies and Affinity Profiling

The interaction of 3-(3-Chlorophenylethyl)pyridine with neurotransmitter systems is a key area of investigation to understand its pharmacological profile.

Interaction with Neurotransmitter Systems (e.g., Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors)

While direct binding studies on this compound are not extensively documented in publicly available literature, research on related pyridine (B92270) derivatives provides a framework for its potential interactions. Pyridine-containing compounds have been shown to interact with various receptor systems, including dopamine and serotonin receptors. nih.govnih.gov For instance, certain pyrrolo-pyridine derivatives have demonstrated high affinity and selectivity for the human dopamine D4 receptor. nih.govnih.gov The dopaminergic system is crucial for modulating cognitive and motor functions, and its receptors are key targets for drugs treating neurological and psychiatric disorders. researchgate.netnih.gov

Similarly, various tryptamines, which share structural motifs with some pyridine derivatives, are known to interact with serotonin (5-HT) receptors, particularly the 5-HT2A receptor, and can act as partial or full agonists. sigmaaldrich.com The serotonin system is involved in a wide range of physiological processes, and its receptors are important targets for therapeutics. researchgate.net

Receptor Binding Assays and Quantification of Binding Affinity (K_d)

Quantitative analysis of receptor binding is essential to determine the affinity of a ligand for its target. This is typically expressed by the dissociation constant (K_d), which represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower K_d value indicates a higher binding affinity.

Enzyme Interaction Mechanisms

Beyond receptor interactions, the effect of this compound on enzyme activity is another important aspect of its biological relevance.

Kallikrein-1 (KLK1) Inhibitory Activity and Mechanism

Kallikrein-1 (KLK1) is a serine protease that plays a role in various physiological processes, and its inhibitors are investigated for therapeutic potential. nih.govnih.gov There is currently no specific data in the public domain detailing the inhibitory activity or mechanism of this compound on KLK1. General kallikrein inhibitors are known to exist and are used in therapeutic contexts. mdpi.com

Inhibition of Histamine (B1213489) Release from Mast Cells

Mast cells are key players in allergic and inflammatory responses, primarily through the release of mediators like histamine. The inhibition of histamine release is a target for anti-allergic drugs. Research has shown that certain pyridine derivatives can inhibit mast cell degranulation and histamine release. The proposed mechanism for some pyridine compounds involves the inhibition of diphosphopyridine nucleotidases. However, it is important to note that these findings are for pyridine and related compounds, and not specifically for this compound. The precise mechanism by which this compound might affect mast cell function remains to be elucidated through direct experimental evidence.

Kinetics of Ligand-Target Binding

The kinetics of how a ligand binds to and dissociates from its target (the on-rate and off-rate) can provide deeper insights into its pharmacological action beyond simple affinity measurements. These kinetic parameters can influence the duration of action and the functional effects of a compound.

Currently, there is no available information in the searched literature regarding the kinetics of ligand-target binding for this compound. Studies on the kinetics of other ligands binding to their receptors, such as those for the dopamine D2 receptor, utilize techniques like voltage-clamp electrophysiology in cellular systems to measure the rates of association and dissociation. Similar dedicated studies would be required to determine the binding kinetics of this compound with its potential biological targets.

Association (k_on) and Dissociation (k_off) Rate Constants

The interaction between a ligand, such as this compound, and its biological target is a dynamic process characterized by the rates of binding and unbinding. The association rate constant (k_on), also known as the "on-rate," quantifies the speed at which the compound binds to its target. The dissociation rate constant (k_off), or "off-rate," describes the rate at which the ligand-target complex breaks apart.

These two constants are integral to defining the affinity of a compound for its target, which is often expressed as the equilibrium dissociation constant (K_d). The relationship is given by the equation:

K_d = k_off / k_on

A lower K_d value indicates a higher affinity, meaning the compound binds more tightly to its target. While K_d provides a measure of the steady-state binding, the individual rate constants, k_on and k_off, offer deeper insights into the dynamic nature of the interaction. For instance, two compounds can have the same affinity (K_d) but vastly different kinetic profiles. One might have a fast on-rate and a fast off-rate, while another could have a slow on-rate and a correspondingly slow off-rate. These differences can have significant implications for the compound's biological activity and duration of effect.

Target Residence Time (RT)

Target Residence Time (RT) is a crucial kinetic parameter that is increasingly recognized for its importance in drug efficacy. It is defined as the average duration for which a drug molecule remains bound to its target and is the reciprocal of the dissociation rate constant (k_off):

RT = 1 / k_off

A longer residence time indicates a slower dissociation of the drug-target complex. This can lead to a more sustained pharmacological effect, even after the concentration of the free drug in the systemic circulation has decreased. Prolonged target engagement can be particularly advantageous for therapeutic efficacy, as it may allow for less frequent dosing and a more durable response. Conversely, a very long residence time might lead to target-related toxicity if the biological effects are not readily reversible. Therefore, optimizing the target residence time is a key consideration in modern drug design.

Methodologies for Kinetic Parameter Determination (e.g., TR-FRET, Radioligand Kinetic Studies)

Several sophisticated techniques are employed to measure the kinetic parameters of ligand-target interactions. These methods provide the data necessary to calculate k_on, k_off, and RT.

Radioligand Kinetic Studies:

Radioligand binding assays are a classic and powerful tool for studying receptor pharmacology. In these assays, a radiolabeled form of a ligand is used to track its binding to a target, typically in cell membranes or purified protein preparations.

Association Kinetics: To determine the association rate constant (k_on), the target preparation is incubated with the radioligand, and the amount of specific binding is measured at various time points until equilibrium is reached. The observed rate of association (k_obs) is then plotted against the radioligand concentration, allowing for the calculation of k_on.

Dissociation Kinetics: To measure the dissociation rate constant (k_off), the radioligand is first allowed to bind to the target until equilibrium. Then, an excess of an unlabeled competing ligand is added to prevent re-binding of the dissociated radioligand. The decrease in specific radioligand binding is monitored over time, and the rate of this decrease corresponds to k_off.

These studies provide direct measurements of the binding and unbinding rates and have been instrumental in characterizing the kinetics of numerous drugs. nih.govvu.nl

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and increasingly popular method for studying molecular interactions in a homogeneous format, making it well-suited for high-throughput screening. bmglabtech.combpsbioscience.com The technique is based on the transfer of energy between a donor fluorophore (typically a lanthanide) and an acceptor fluorophore when they are in close proximity.

The key features of TR-FRET that make it advantageous for kinetic studies include its low background signal and high signal-to-noise ratio. bpsbioscience.com By labeling either the target or a known ligand with a donor and the other binding partner with an acceptor, the formation and dissociation of the ligand-target complex can be monitored in real-time by measuring the FRET signal.

Kinetic Probe Competition Assays: This is a common application of TR-FRET for determining the kinetics of unlabeled compounds. bmglabtech.com In this setup, the binding of a fluorescently labeled tracer to the target is monitored. The addition of an unlabeled competitor, such as this compound, will displace the tracer, leading to a decrease in the FRET signal. By analyzing the time course of this signal change at different competitor concentrations, the association and dissociation rates of the unlabeled compound can be determined.

The ability to perform these measurements in a multi-well plate format makes TR-FRET a powerful tool for screening large numbers of compounds and for detailed kinetic characterization during lead optimization in drug discovery programs. bmglabtech.combmglabtech.com

Illustrative Data Tables

The following tables are provided for illustrative purposes to demonstrate how kinetic data for a compound like this compound would be presented if it were experimentally determined. The values in these tables are hypothetical and are not based on actual experimental data for this specific compound.

Table 1: Hypothetical Kinetic Parameters of this compound for a Target Receptor

| Parameter | Value | Units |

| Association Rate Constant (k_on) | 1.5 x 10^5 | M⁻¹s⁻¹ |

| Dissociation Rate Constant (k_off) | 3.0 x 10⁻³ | s⁻¹ |

| Equilibrium Dissociation Constant (K_d) | 20 | nM |

| Target Residence Time (RT) | 333 | s |

Table 2: Hypothetical Comparison of Kinetic Parameters for Different Pyridine Derivatives

| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) | RT (s) |

| This compound | 1.5 x 10^5 | 3.0 x 10⁻³ | 20 | 333 |

| Derivative A | 2.1 x 10^5 | 5.2 x 10⁻³ | 24.8 | 192 |

| Derivative B | 9.8 x 10^4 | 1.1 x 10⁻³ | 11.2 | 909 |

| Derivative C | 5.5 x 10^5 | 8.9 x 10⁻² | 161.8 | 11 |

Structure Activity Relationship Sar and Structure Kinetics Relationship Skr Studies

Principles and Methodologies in SAR Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in drug discovery that correlates the chemical structure of a compound with its biological activity. nih.govnih.gov The process begins after identifying initial "hit" compounds from screening campaigns. nih.govstereoelectronics.org The core principle of SAR is to systematically modify the chemical structure of a hit or lead compound and observe the resulting changes in its potency, selectivity, and efficacy. researchgate.net This iterative process of synthesis and biological testing helps in identifying the key chemical features, known as pharmacophores, that are essential for the desired biological effect.

The primary methodologies in SAR analysis involve:

Analogue Synthesis: Chemists systematically synthesize a series of related compounds (analogues) by modifying specific parts of the parent molecule. researchgate.net This could involve altering functional groups, changing the size or shape of substituents, modifying stereochemistry, or altering the core scaffold. carewellpharma.in

Biological Assays: The synthesized analogues are then evaluated in a battery of in vitro and in cell-based assays to determine their biological activity. nih.gov These assays measure parameters such as binding affinity to the target receptor (e.g., Ki, IC50), functional activity (e.g., agonism, antagonism), and enzymatic inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR): This computational approach develops mathematical models that quantitatively correlate chemical structure with biological activity. By analyzing a series of compounds, QSAR models can predict the activity of novel, unsynthesized molecules, thereby guiding the design of more potent compounds.

The goal of an SAR campaign is to optimize the lead compound into a preclinical candidate with a desirable profile of potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Impact of Structural Modifications on Biological Activity

The biological activity of 3-(3-Chlorophenylethyl)pyridine is intrinsically linked to its three main components: the pyridine (B92270) head, the flexible ethyl linker, and the 3-chlorophenyl tail. Modifications to any of these parts can significantly alter its interaction with a biological target.

Influence of the 3-Chlorophenyl Group on Lipophilicity and Receptor Binding

The 3-chlorophenyl group plays a crucial role in defining the compound's lipophilicity and its potential interactions within a receptor's binding pocket. Lipophilicity, often measured as logP, is a critical physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov The presence of the chlorine atom and the phenyl ring makes this portion of the molecule significantly lipophilic.

Lipophilicity and Absorption: Moderately lipophilic compounds tend to be well-absorbed through cell membranes. nih.gov However, excessive lipophilicity can lead to poor solubility, increased metabolic breakdown in the liver, and storage in fatty tissues, which can affect the compound's duration of action and potential for toxicity. nih.gov

Receptor Binding: The 3-chlorophenyl group can contribute to binding affinity through several types of interactions:

Hydrophobic Interactions: The phenyl ring can fit into hydrophobic pockets within the receptor, displacing water molecules and leading to a favorable entropic contribution to binding energy.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with a Lewis base (e.g., a carbonyl oxygen or an aromatic ring) on the receptor. This specific interaction can significantly enhance binding affinity and selectivity.

Aromatic Interactions: The phenyl ring can engage in π-π stacking or π-cation interactions with complementary aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site.

Systematic modifications of this group, for instance by changing the position of the chlorine atom (ortho, meta, para) or replacing it with other halogens (F, Br, I) or different substituents, would be a key strategy in an SAR study to probe the size, shape, and electronic requirements of the binding pocket.

Table 1: Hypothetical SAR of Phenyl Ring Modifications

This table illustrates the potential impact of modifying the phenyl ring on lipophilicity (ClogP) and receptor binding affinity (Ki).

| Compound | Substitution (R) | ClogP (Predicted) | Receptor Affinity Ki (nM) |

| A | 3-Cl | 3.5 | 50 |

| B | 4-Cl | 3.5 | 75 |

| C | 3-F | 3.1 | 120 |

| D | 3-CH3 | 3.6 | 90 |

| E | H | 3.0 | 250 |

| F | 3-CF3 | 4.0 | 30 |

Note: Data are hypothetical and for illustrative purposes.

Role of the Pyridine Moiety in Basicity and Conformational Flexibility

The pyridine ring is a weak base due to the lone pair of electrons on the nitrogen atom. This basicity is a critical feature for its biological activity. nih.govresearchgate.net

Basicity and Interaction: The nitrogen atom in the pyridine ring can be protonated at physiological pH, allowing it to form a strong ionic bond (salt bridge) with an acidic amino acid residue (e.g., Aspartic acid, Glutamic acid) in the receptor's binding site. It can also act as a hydrogen bond acceptor, further anchoring the ligand to the target. nih.gov

Conformational Flexibility: The ethyl linker connecting the pyridine and chlorophenyl moieties provides significant conformational flexibility. This allows the two ring systems to rotate and adopt the optimal spatial orientation required for a high-affinity interaction with the binding site. The flexibility allows the molecule to adapt to the specific topology of the receptor, maximizing favorable contacts.

In some contexts, the saturated analog of pyridine, the piperidine (B6355638) ring, is also a common pharmacophore. nih.govnih.gov Replacing the aromatic pyridine with a flexible piperidine ring would increase basicity and conformational freedom, which could either enhance or diminish binding depending on the specific receptor environment. nih.govacs.org

Enhancing Receptor Binding Affinity through Structural Modifications

Building on SAR principles, several strategies could be employed to enhance the receptor binding affinity of this compound. The goal is to introduce modifications that create more favorable interactions with the target, such as additional hydrogen bonds, ionic bonds, or hydrophobic interactions. mdpi.comnih.gov

Potential modifications could include:

Substitution on the Pyridine Ring: Adding small alkyl or electron-withdrawing groups to the pyridine ring could modulate its basicity and introduce new contact points.

Modification of the Linker: The length of the ethyl linker could be altered (e.g., shortened to a methyl or extended to a propyl group), or its flexibility could be constrained by introducing a double bond or incorporating it into a ring system.

Bioisosteric Replacement: The pyridine ring could be replaced with other five- or six-membered heterocycles (e.g., pyrimidine, pyrazole, thiazole) to explore different hydrogen bonding patterns and geometries. nih.gov Similarly, the phenyl ring could be replaced by other aromatic systems like thiophene (B33073) or pyridine.

Table 2: Hypothetical Modifications to Enhance Binding Affinity

This table presents hypothetical structural modifications and their potential effect on binding affinity.

| Modification | Rationale | Predicted Ki (nM) |

| Add 5-methyl to pyridine | Probes for small hydrophobic pocket | 40 |

| Replace 3-Cl with 3-CF3 | Increases lipophilicity and potential for specific interactions | 30 |

| Replace pyridine with pyrimidine | Alters H-bond acceptor/donor pattern | 85 |

| Shorten linker to one carbon | Restricts conformation | 200 |

| Replace phenyl with naphthyl | Explores larger hydrophobic space | 150 |

Note: Data are hypothetical and for illustrative purposes.

Principles and Methodologies in SKR Analysis

While SAR focuses on binding affinity (a thermodynamic parameter), Structure-Kinetics Relationship (SKR) analysis investigates the dynamics of the drug-target interaction. nih.gov It examines the relationship between a compound's structure and its binding kinetics—specifically, the association rate constant (kon) and the dissociation rate constant (koff). acs.org These two parameters define the target residence time (τ = 1/koff), which is increasingly recognized as a critical determinant of a drug's efficacy and duration of action in vivo. acs.orgacs.org

The key principles of SKR are:

Binding as a Dynamic Process: SKR views drug-target binding not as a static event but as a dynamic process with rates of formation and breakdown of the complex. nih.gov

Kinetic Mechanisms: The binding process can follow different kinetic models, such as a simple one-step binding or a more complex two-step induced-fit mechanism. nih.gov In an induced-fit model, an initial, rapid binding event is followed by a slower conformational change in the protein-ligand complex, which can lead to very slow dissociation rates and prolonged residence times.

Energy Landscapes: The on and off rates are governed by the free energy differences between the ground states (unbound and bound) and the transition states of the binding reaction. nih.gov Structural modifications can alter the stability of these states, thereby changing the kinetic rates.

Methodologies for SKR analysis include biophysical techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and kinetic radioligand binding assays, which can directly measure kon and koff. nih.gov Computational methods such as molecular dynamics (MD) simulations are also used to model the binding and unbinding pathways at an atomic level. acs.orgnih.gov

Impact of Structural Modifications on Binding Kinetics and Residence Time

Just as structural changes affect binding affinity (SAR), they also profoundly impact binding kinetics (SKR). nih.gov Often, subtle modifications that have little effect on affinity can cause significant changes in residence time.

For this compound, modifications could influence kinetics in several ways:

Modulating the "Lid": In many binding pockets, flexible loops or domains can act as a "lid" over the bound ligand. Modifications to the 3-chlorophenyl group that enhance interactions with such a lid could slow the rate of its opening, thereby trapping the ligand and dramatically increasing residence time.

Stabilizing the Bound State: Introducing substituents that form strong, stable interactions (e.g., a halogen bond from the chlorine or a hydrogen bond from a modified pyridine ring) can lower the energy of the final drug-target complex. nih.gov This stabilization can increase the energy barrier for dissociation, leading to a slower koff and longer residence time.

Transition State Effects: Some modifications may not significantly stabilize the final bound complex but instead destabilize the transition state for dissociation, which also slows the koff. acs.org For example, a bulkier substituent might create a steric clash as the ligand tries to exit the binding pocket.

Studies have shown that increasing the lipophilicity of substituents on a phenyl ring can lead to an increase in kon and a decrease in koff, resulting in a longer residence time. nih.gov Therefore, optimizing the substituents on the 3-chlorophenyl ring could be a key strategy for prolonging the compound's duration of action.

Table 3: Hypothetical SKR Data for Modified Compounds

This table shows how hypothetical modifications could influence binding kinetics and residence time.

| Compound | Modification | k_on (10⁵ M⁻¹s⁻¹) | k_off (10⁻⁴ s⁻¹) | Residence Time (τ) (min) |

| A | 3-Cl (Parent) | 2.0 | 5.0 | 33 |

| B | 3-Br | 2.2 | 2.5 | 66 |

| C | 3-I | 2.5 | 1.0 | 167 |

| D | 3-OCH3 | 1.8 | 6.0 | 28 |

| E | 4-F-phenyl | 2.1 | 4.5 | 37 |

Note: Data are hypothetical and for illustrative purposes.

Advanced Analytical Method Development and Validation for Research Applications

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for assessing the purity and quantifying the amount of 3-(3-Chlorophenylethyl)pyridine in a sample. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A reversed-phase HPLC (RP-HPLC) method with UV detection is a primary technique for the purity determination and quantitative analysis of this compound. chromatographyonline.com The development of such a method involves a systematic approach to optimize the separation of the main compound from any potential impurities.

Method Development:

A suitable HPLC method for this compound would typically utilize a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile or methanol. helixchrom.com An isocratic elution, where the mobile phase composition remains constant, can be effective for routine analysis. ijsrst.com However, a gradient elution, with a programmed change in the mobile phase composition, may be necessary to resolve closely eluting impurities. chromatographyonline.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance, which for a pyridine-containing molecule is often in the range of 254-270 nm.

Validation:

Once developed, the HPLC method must be validated according to established guidelines to ensure its reliability. researchgate.net Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing samples with known concentrations of the analyte.